- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol, Chemical Science, 2023, 14(31), 8315-8320

Cas no 932-31-0 (2-Tolylmagnesium Bromide)

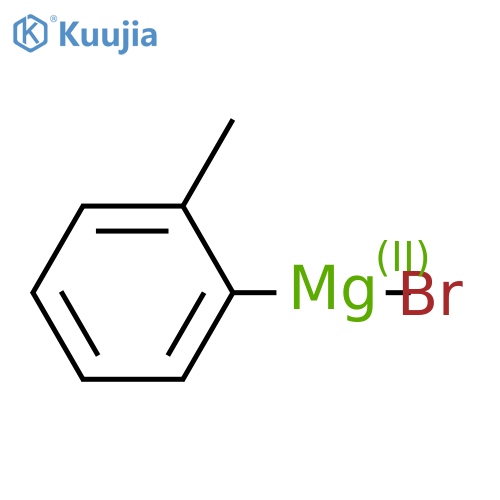

2-Tolylmagnesium Bromide structure

상품 이름:2-Tolylmagnesium Bromide

2-Tolylmagnesium Bromide 화학적 및 물리적 성질

이름 및 식별자

-

- Magnesium,bromo(2-methylphenyl)-

- (O)-Tolylmagnesium bromide solution

- magnesium,methylbenzene,bromide

- O-TOLYLMAGNESIUM BROMIDE

- O-TOLYLMAGNESIUM BROMIDE 1M THF

- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal

- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle

- 2.0 M solution in diethyl ether ,MkSeal

- 2-Methylphenylmagnesium bromide

- 2-TOLYL MAGNESIUM BROMIDE

- o-TolylMagnesiuM broMide solution

- -Tolylmagnesium bromide solution

- Bromo-o-tolylmagnesium

- 2-Tolylmagnesium bromide

- bromo(2-methylphenyl)magnesium

- o-Methylphenylmagnesium bromide

- o-tolyl magnesium bromide

- C7H7BrMg

- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)

- tolylmagnesium bromide

- o-Tolylmagnesiumbromid

- toluylmagnesium bromide

- bromo(o-tolyl)magnesium

- o-tolyl-magnesiumbromide

- 2-toluylmagnesium bromide

- o-toluyl magnesium bromid

- Bromo(2-methylphenyl)magnesium (ACI)

- Magnesium, bromo-o-tolyl- (7CI, 8CI)

- o-Tolylmagnesium bromide (6CI)

- Ortho-methylphenylmagnesium bromide

- 2-Tolylmagnesium Bromide

-

- MDL: MFCD00010350

- 인치: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

- InChIKey: DVXDIGKNJYSMFM-UHFFFAOYSA-M

- 미소: Br[Mg]C1C(C)=CC=CC=1

계산된 속성

- 정밀분자량: 193.95800

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 145

- 총 키 단위 수량: 3

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.013 g/mL at 25 °C

- 플래시 포인트: −40 °F

- PSA: 0.00000

- LogP: 2.64080

- 용해성: 미확정

- 민감성: 습기와 공기에 민감하다

2-Tolylmagnesium Bromide 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H225,H302,H314,H335,H371,H372

- 경고성 성명: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501

- 위험물 운송번호:UN 3399 4.3/PG 1

- 위험 범주 코드: R12;R14;R34;R40;R20/21/22

- 보안 지침: S16; S26; S33; S36/37/39; S45

-

위험물 표지:

- 위험 용어:R12

- 위험 등급:3/8

- 패키지 그룹:II

2-Tolylmagnesium Bromide 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

2-Tolylmagnesium Bromide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥553 | 2024-05-20 | |

| TRC | T536760-1g |

2-Tolylmagnesium Bromide |

932-31-0 | 1g |

45.00 | 2021-07-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥460.90 | 2023-09-01 | |

| abcr | AB142696-100 g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100 g |

€163.60 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |

o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |

932-31-0 | 100g |

¥460.00 | 2024-04-15 | ||

| abcr | AB142696-100g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100g |

€157.20 | 2025-02-13 | |

| A2B Chem LLC | AI66185-100g |

o-Tolylmagnesium bromide solution |

932-31-0 | 100g |

$84.00 | 2024-05-20 | ||

| A2B Chem LLC | AI66185-100ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 100ml |

$230.00 | 2024-07-18 | ||

| A2B Chem LLC | AI66185-500ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 500ml |

$536.00 | 2024-07-18 | ||

| TRC | T536760-25g |

2-Tolylmagnesium Bromide |

932-31-0 | 25g |

140.00 | 2021-07-16 |

2-Tolylmagnesium Bromide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

참조

- Pushing steric limits in osmium(IV) tetraaryl complexes, Dalton Transactions, 2022, 51(27), 10558-10570

합성회로 3

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled

참조

- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436

합성회로 4

반응 조건

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

참조

- An improved route to osmium(IV) tetraaryl complexes, ChemRxiv, 2020, 1, 1-11

합성회로 5

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt

참조

- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation, Organic Letters, 2023, 25(5), 750-755

합성회로 6

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h

참조

- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170

합성회로 7

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

참조

- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131

합성회로 8

반응 조건

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt

참조

- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole, Chemistry - A European Journal, 2010, 16(16), 4725-4728

합성회로 9

반응 조건

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C

참조

- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane, Angewandte Chemie, 2017, 56(41), 12774-12777

합성회로 10

반응 조건

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

참조

- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide, Journal of Organic Chemistry, 2023, 88(6), 3822-3829

합성회로 11

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C

참조

- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation, Angewandte Chemie, 2023, 62(28),

합성회로 12

반응 조건

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt

참조

- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom, ACS Catalysis, 2022, 12(19), 12310-12314

합성회로 13

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux

참조

- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy, Nature Communications, 2023, 14(1),

합성회로 14

반응 조건

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

참조

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

합성회로 15

반응 조건

1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C

참조

- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation, Organic Letters, 2023, 25(20), 3644-3648

합성회로 16

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

참조

- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide, Organic Letters, 2023, 25(14), 2537-2542

합성회로 17

반응 조건

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

참조

- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions, ACS Catalysis, 2022, 12(23), 14629-14636

합성회로 18

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux

참조

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water, Organic Letters, 2022, 24(28), 5029-5033

합성회로 19

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

참조

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

합성회로 20

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

참조

- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant, Synthesis, 2023, 55(5), 765-772

2-Tolylmagnesium Bromide Preparation Products

2-Tolylmagnesium Bromide 관련 문헌

-

1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169

-

Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558

-

Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972

-

4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850

-

5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442

932-31-0 (2-Tolylmagnesium Bromide) 관련 제품

- 1146955-04-5(4-bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid)

- 2166039-81-0(rac-(3R,4R)-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidin-3-ol)

- 898777-10-1(Ethyl 5-oxo-5-(4-pyrrolidinomethyl)phenylvalerate)

- 2679806-20-1(rac-(3R,4S)-1-acetyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid)

- 1707358-49-3(Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate)

- 1261550-83-7(3-Amino-5-(difluoromethyl)anisole)

- 895012-43-8(5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

- 35660-94-7(Tigloyl Chloride)

- 2228176-01-8(1-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropan-1-amine)

- 2877646-80-3(2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine)

추천 공급업체

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

Zhejiang Brunova Technology Co., Ltd.

골드 회원

중국 공급자

대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

골드 회원

중국 공급자

대량

Nanjing Jubai Biopharm

골드 회원

중국 공급자

대량

Handan Zechi Trading Co., Ltd

골드 회원

중국 공급자

대량